(R)-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride
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Overview
Description
®-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride typically involves the reaction of 4-fluoro-2-methylphenylamine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to ensure high yield and purity of the final product, which is essential for its use in various applications.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduction products.
Substitution: The fluorine atom and the methyl group on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted phenylpiperazine compounds.
Scientific Research Applications
®-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is conducted to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of ®-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(4-Chloro-2-methylphenyl)piperazine dihydrochloride
- ®-2-(4-Bromo-2-methylphenyl)piperazine dihydrochloride
- ®-2-(4-Iodo-2-methylphenyl)piperazine dihydrochloride
Uniqueness
®-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H17Cl2FN2 |
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Molecular Weight |
267.17 g/mol |
IUPAC Name |
(2R)-2-(4-fluoro-2-methylphenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C11H15FN2.2ClH/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11;;/h2-3,6,11,13-14H,4-5,7H2,1H3;2*1H/t11-;;/m0../s1 |
InChI Key |
HCVDUIKPXBXEAI-IDMXKUIJSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@@H]2CNCCN2.Cl.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CNCCN2.Cl.Cl |
Origin of Product |
United States |
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